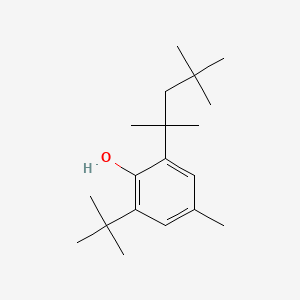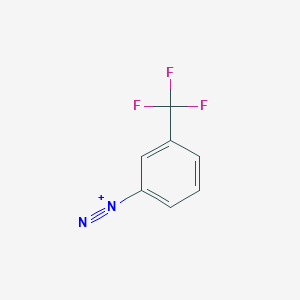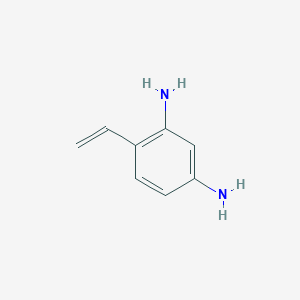
4-Ethenylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylbenzene-1,3-diamine is an organic compound characterized by the presence of an ethenyl group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent functional group transformations. One common method includes the nitration of benzene to form nitrobenzene, which is then reduced to form 1,3-diaminobenzene.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently used in the reduction steps, while vinylation can be achieved using ethylene in the presence of a suitable catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Bromine (Br₂) in the presence of iron (Fe) or aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 1,3-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethenylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethenylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Ethenylbenzene-1,2-diamine
- 4-Ethenylbenzene-1,4-diamine
- 4-Methylbenzene-1,3-diamine
Comparison: 4-Ethenylbenzene-1,3-diamine is unique due to the specific positioning of the amine groups and the ethenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the 1,3-diamine configuration allows for specific hydrogen bonding patterns that are not possible in the 1,2- or 1,4-diamine configurations .
Eigenschaften
CAS-Nummer |
27845-37-0 |
|---|---|
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
4-ethenylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2 |
InChI-Schlüssel |
FXKUKPDMOLUQLE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


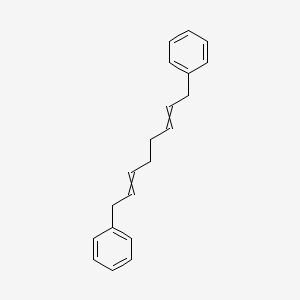


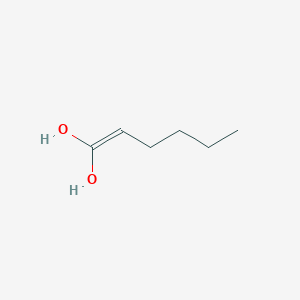
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
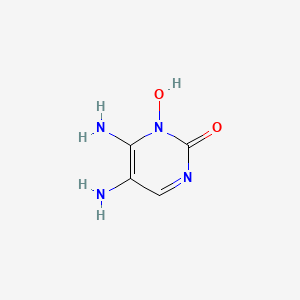
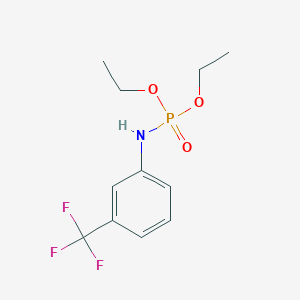
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
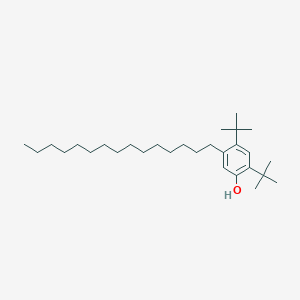
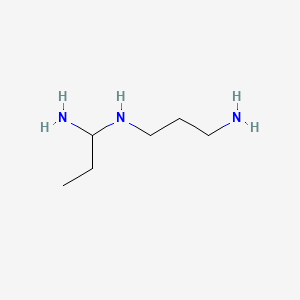

![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
